molecular formula C60H102O28 B570956 Ginsenoside Ra0 CAS No. 112722-00-6

Ginsenoside Ra0

Cat. No.: B570956
CAS No.: 112722-00-6
M. Wt: 1271.4 g/mol
InChI Key: LDIAQNKCRRXZCD-JKIFXVOUSA-N
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Description

Ginsenoside Ra0 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. Ginsenosides are a class of steroid glycosides and triterpene saponins known for their diverse pharmacological effects. This compound, in particular, has garnered attention for its potential therapeutic benefits, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Ra0 typically involves extraction from Panax ginseng roots followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation using microbial enzymes. For instance, glycosidases from microorganisms such as Saccharomyces cerevisiae can be employed to convert precursor ginsenosides into this compound. This method is advantageous due to its specificity and efficiency in producing high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Ra0 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the ginsenoside structure.

    Reduction: Reduction reactions can alter the double bonds within the triterpene backbone.

    Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the biological activity of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ginsenoside derivatives with altered pharmacological properties .

Scientific Research Applications

Ginsenoside Ra0 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ginsenoside Ra0 involves multiple molecular targets and pathways:

Comparison with Similar Compounds

  • Ginsenoside Rg1
  • Ginsenoside Rb1
  • Ginsenoside Rh2
  • Ginsenoside CK

Comparison: Ginsenoside Ra0 is unique due to its specific structural features and distinct pharmacological profile. While other ginsenosides like Rg1 and Rb1 also exhibit anti-inflammatory and anti-cancer properties, this compound has shown superior efficacy in certain models of inflammation and cancer. Additionally, its neuroprotective effects are more pronounced compared to other ginsenosides .

Biological Activity

Ginsenoside Ra0 is a bioactive compound derived from Panax ginseng, a traditional herbal medicine known for its various health benefits. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Ginsenosides

Ginsenosides are a class of steroid glycosides and triterpenoid saponins that exhibit a wide range of biological activities. They are categorized into different types based on their chemical structure, including protopanaxadiol and protopanaxatriol. This compound is part of the protopanaxadiol group, which is known for its significant pharmacological properties.

Pharmacological Effects

Recent studies have highlighted several key biological activities associated with this compound:

  • Anti-inflammatory Activity :
    • This compound has been shown to inhibit inflammatory pathways, particularly through the suppression of the NF-κB signaling pathway. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNFα and IL-1β, which are critical in the inflammatory response .
  • Neuroprotective Effects :
    • Research indicates that this compound may protect neuronal cells from damage induced by oxidative stress. It enhances the expression of neuroprotective factors and reduces apoptosis in neuronal cells, suggesting its potential role in treating neurodegenerative diseases .
  • Antitumor Activity :
    • This compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
  • Cardiovascular Protection :
    • Studies suggest that this compound can improve cardiovascular health by reducing oxidative stress and inflammation in vascular tissues, which may help prevent atherosclerosis and other cardiovascular diseases .

The biological activity of this compound is mediated through various molecular mechanisms:

  • Inhibition of NF-κB Pathway : this compound inhibits the phosphorylation and nuclear translocation of NF-κB, thereby reducing the expression of inflammatory genes .
  • Regulation of Apoptotic Pathways : It modulates apoptotic signaling by affecting the balance between pro-apoptotic and anti-apoptotic proteins, leading to enhanced survival of healthy cells while promoting death in cancerous cells .
  • Enhancement of Antioxidant Defense : this compound increases the levels of endogenous antioxidants, which helps mitigate oxidative damage in cells .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

StudyModelFindings
In vitro (HeLa cells)Demonstrated cytotoxic effects with IC50 values indicating significant anti-proliferative activity.
Animal model (rats)Showed neuroprotective effects against induced oxidative stress; improved cognitive function in behavioral tests.
In vivo (mouse models)Indicated potential protective effects against cardiovascular diseases through modulation of lipid profiles and inflammatory markers.

Properties

CAS No.

112722-00-6

Molecular Formula

C60H102O28

Molecular Weight

1271.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C60H102O28/c1-24(2)10-9-14-60(8,88-53-48(78)43(73)40(70)31(84-53)23-79-51-46(76)41(71)36(66)27(19-61)80-51)25-11-16-59(7)35(25)26(65)18-33-57(5)15-13-34(56(3,4)32(57)12-17-58(33,59)6)85-54-49(44(74)38(68)29(21-63)82-54)87-55-50(45(75)39(69)30(22-64)83-55)86-52-47(77)42(72)37(67)28(20-62)81-52/h10,25-55,61-78H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51+,52-,53-,54-,55-,57-,58+,59+,60-/m0/s1

InChI Key

LDIAQNKCRRXZCD-JKIFXVOUSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C

Synonyms

Ginsenoside Ra0

Origin of Product

United States

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